molecular formula C12H13N3O2 B2611966 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide CAS No. 897616-47-6

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide

Cat. No.: B2611966
CAS No.: 897616-47-6
M. Wt: 231.255
InChI Key: VZUWMHPDEXEEHP-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are characterized by a bicyclic structure consisting of fused pyridine and pyrimidine rings. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with propionamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can disrupt the replication and transcription processes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-10(16)14-11-8(2)13-9-6-4-5-7-15(9)12(11)17/h4-7H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUWMHPDEXEEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(N=C2C=CC=CN2C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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